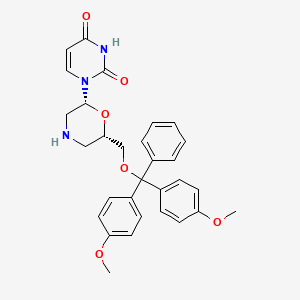

7'-O-DMT-morpholino uracil

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H31N3O6 |

|---|---|

Peso molecular |

529.6 g/mol |

Nombre IUPAC |

1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C30H31N3O6/c1-36-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(37-2)15-11-23)38-20-26-18-31-19-28(39-26)33-17-16-27(34)32-29(33)35/h3-17,26,28,31H,18-20H2,1-2H3,(H,32,34,35)/t26-,28+/m0/s1 |

Clave InChI |

UGPQKHVBFWRQNB-XTEPFMGCSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=O)NC5=O |

SMILES canónico |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=O)NC5=O |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of 7'-O-DMT-Morpholino Uracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 7'-O-DMT-morpholino uracil (B121893), a key building block in the construction of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant therapeutic potential, and the efficient synthesis of their monomeric units is crucial for drug development and research applications.[1] This document details the chemical transformations, experimental protocols, and data associated with the synthesis, presented in a format tailored for researchers in the fields of medicinal chemistry, nucleic acid chemistry, and drug development.

Introduction

Morpholino oligonucleotides are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine (B109124) ring, and the phosphodiester linkage is substituted with a phosphorodiamidate group. This structural modification confers remarkable stability against nucleases and a unique steric-blocking mechanism of action, making them a powerful tool for modulating gene expression.[1] The synthesis of high-purity morpholino monomers, such as 7'-O-DMT-morpholino uracil, is a fundamental prerequisite for the solid-phase synthesis of PMO sequences. The dimethoxytrityl (DMT) group at the 7'-position serves as a crucial protecting group, enabling controlled, stepwise assembly of the oligomer chain.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that commences with the commercially available nucleoside, uridine (B1682114). The core of the synthesis involves the transformation of the ribose ring into a morpholine ring, followed by the selective protection of the newly formed 7'-hydroxyl group with a dimethoxytrityl (DMT) group.

The key transformations are:

-

Oxidative Cleavage: The cis-diol of the ribose moiety in uridine is cleaved to yield a dialdehyde (B1249045) intermediate.

-

Reductive Amination: The dialdehyde undergoes intramolecular reductive amination to form the characteristic morpholine ring, resulting in 7'-hydroxy-morpholino uracil.

-

Selective 7'-O-DMT Protection: The primary hydroxyl group at the 7'-position of the morpholino ring is selectively protected with a DMT group to yield the final product.

Quantitative Data Summary

| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |

| 1 | Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Methanol (B129727)/Water | Quantitative | [2] |

| 2 | Reductive Amination | Pyridine-borane complex | Methanol | 46% | [2] |

| 3 | 7'-O-DMT Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Anhydrous Pyridine (B92270) | ~90% (estimated) | General knowledge |

Detailed Experimental Protocols

Step 1: Synthesis of Uridine Dialdehyde (Oxidative Cleavage)

Principle: The vicinal diol of the ribose ring in uridine is cleaved by sodium periodate to form a reactive dialdehyde intermediate.

Procedure:

-

To a stirred solution of uridine (1 equivalent) in a mixture of methanol and water (e.g., 10:1 v/v), add sodium periodate (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Take up the residue in water and extract with an organic solvent such as ethyl acetate.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dialdehyde as a white foam. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 7'-Hydroxy-Morpholino Uracil (Reductive Amination)

Principle: The crude dialdehyde is first converted to a more stable intermediate, such as a dioxime, which then undergoes reduction and cyclization to form the morpholino ring. A more direct reductive amination can also be performed. The following protocol is based on a direct reductive amination approach.

Procedure:

-

Dissolve the crude uridine dialdehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath.

-

Add a solution of ammonium (B1175870) biborate (1.2 equivalents) and sodium cyanoborohydride (2.0 equivalents) in methanol.

-

Slowly add acetic acid to maintain a slightly acidic pH.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain 7'-hydroxy-morpholino uracil.

Step 3: Synthesis of this compound (Selective Protection)

Principle: The primary 7'-hydroxyl group of the morpholino uracil is selectively protected with a 4,4'-dimethoxytrityl (DMT) group using DMT-chloride in the presence of a base. Anhydrous conditions are crucial for the success of this reaction.[3]

Procedure:

-

Co-evaporate the 7'-hydroxy-morpholino uracil (1 equivalent) with anhydrous pyridine three times to ensure the substrate is dry.

-

Dissolve the dried substrate in anhydrous pyridine under an inert atmosphere.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine (B128534) to neutralize the silica gel) to afford the final product, this compound. The purification of DMT-protected compounds can also be achieved using hydrophobic interaction chromatography.[4]

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis of this compound, highlighting the key stages of synthesis, purification, and characterization.

References

In-Depth Technical Guide: Physicochemical Characteristics of DMT-Protected Morpholino Uracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 7'-O-(4,4'-dimethoxytrityl)morpholino uracil (B121893), a key building block in the synthesis of morpholino oligonucleotides. This document details its properties, synthesis, and analytical characterization, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Physicochemical Properties

DMT-protected morpholino uracil is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₁N₃O₆ | N/A |

| Molecular Weight | 545.59 g/mol | N/A |

| Melting Point | 111-115 °C | |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.36 ± 0.10 |

Chemical Structure and Synthesis

The structure of DMT-protected morpholino uracil features a uracil base linked to a morpholino ring, which is in turn protected by a dimethoxytrityl (DMT) group. This DMT group is crucial for solid-phase synthesis of morpholino oligomers, as it protects the 5'-hydroxyl group and is readily cleaved under acidic conditions for the subsequent coupling step.

Caption: Chemical structure of DMT-protected morpholino uracil.

Experimental Protocol: Synthesis

While a detailed, publicly available, step-by-step protocol for the synthesis of the isolated DMT-protected morpholino uracil monomer is not readily found in the reviewed literature, the general approach involves the coupling of a protected morpholino scaffold with a uracil base, followed by the protection of the 5'-hydroxyl group with a DMT group. The synthesis of the morpholino scaffold itself is a multi-step process.

Analytical Characterization

The identity, purity, and concentration of DMT-protected morpholino uracil are determined using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of DMT-protected morpholino uracil.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A reverse-phase HPLC system equipped with a UV detector.

-

Column: C18, 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Expected Outcome: The main peak corresponding to DMT-protected morpholino uracil should be well-resolved, and the purity can be calculated from the peak area.

Spectroscopic Analysis

3.2.1. UV-Vis Spectroscopy

UV-Vis spectroscopy is routinely used for the quantification of DMT-protected morpholino uracil. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of the uracil base, which is typically around 260 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: Acetonitrile or a suitable buffer.

-

Procedure:

-

Prepare a stock solution of the compound of known concentration.

-

Prepare a series of dilutions to create a calibration curve.

-

Measure the absorbance of the sample at 260 nm.

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

-

3.2.2. Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Mode: Positive or negative ion mode.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile/water with 0.1% formic acid.

-

Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 545.59 g/mol .

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of DMT-protected morpholino uracil, confirming the presence of the DMT, morpholino, and uracil moieties.

Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of synthesized DMT-protected morpholino uracil.

Caption: Quality control workflow for DMT-protected morpholino uracil.

Applications

DMT-protected morpholino uracil is a uridine (B1682114) analog. It serves as a critical monomer in the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are synthetic antisense molecules used in research and therapeutic applications for gene silencing. Their unique morpholino ring and phosphorodiamidate linkages provide high specificity, stability against nucleases, and low toxicity.

In-Depth Technical Guide: Spectroscopic Data for 7'-O-DMT-Morpholino Uracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 7'-O-DMT-morpholino uracil (B121893), a key monomer used in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are synthetic antisense oligonucleotides with significant therapeutic and research applications. Accurate characterization of the building blocks, such as 7'-O-DMT-morpholino uracil, is critical for the successful synthesis of high-quality PMOs.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural verification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-6 |

| 7.40 - 7.20 | m | 9H | Aromatic-H (DMT) |

| 6.85 | d | 4H | Aromatic-H (DMT, OMe) |

| 5.85 | d | 1H | H-1' |

| 5.60 | d | 1H | H-5 |

| 4.10 | t | 1H | H-2' |

| 3.80 | s | 6H | OCH₃ (DMT) |

| 3.75 - 3.65 | m | 2H | H-3'a, H-5'a |

| 3.30 - 3.20 | m | 2H | H-3'b, H-5'b |

| 3.10 | dd | 1H | H-6'a |

| 2.80 | t | 1H | H-6'b |

| 2.50 | dd | 1H | H-7'a |

| 2.30 | t | 1H | H-7'b |

Note: The chemical shifts are referenced to the solvent residual peak. The specific coupling constants (J values) may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C-4 |

| 158.8 | C-Aromatic (DMT, C-OMe) |

| 150.5 | C-2 |

| 144.5 | C-Aromatic (DMT, C-ipso) |

| 141.0 | C-6 |

| 135.5 | C-Aromatic (DMT, C-ipso) |

| 130.0 | C-Aromatic (DMT) |

| 128.0 | C-Aromatic (DMT) |

| 127.0 | C-Aromatic (DMT) |

| 113.2 | C-Aromatic (DMT, C-H ortho to OMe) |

| 102.0 | C-5 |

| 86.5 | C-quaternary (DMT) |

| 85.0 | C-1' |

| 70.5 | C-2' |

| 68.0 | C-5' |

| 60.0 | C-7' |

| 55.2 | OCH₃ (DMT) |

| 48.0 | C-3' |

| 45.0 | C-6' |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₃₃N₃O₈ |

| Molecular Weight | 579.60 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed m/z (M+H)⁺ | 580.23 |

| Observed m/z (M+Na)⁺ | 602.21 |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from uridine.

-

Protection of the 5'-Hydroxyl Group: Uridine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine (B92270) to yield 5'-O-DMT-uridine.

-

Oxidative Cleavage: The 2' and 3' hydroxyl groups of the ribose ring in 5'-O-DMT-uridine are oxidized using a periodate (B1199274) salt (e.g., sodium periodate) to form a dialdehyde (B1249045).

-

Reductive Amination and Cyclization: The resulting dialdehyde is then subjected to reductive amination with an amine source, typically ammonium (B1175870) formate (B1220265) or a primary amine, followed by in situ cyclization to form the morpholino ring. A reducing agent such as sodium cyanoborohydride is used in this step.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of protons and carbons.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

This guide provides essential technical information for researchers working with this compound. The presented spectroscopic data and experimental protocols will aid in the synthesis, purification, and quality control of this important morpholino monomer, ultimately contributing to the successful development of novel antisense therapeutics.

Stability of the 4,4'-Dimethoxytrityl (DMT) Protecting Group on Morpholino Uracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the 4,4'-dimethoxytrityl (DMT) protecting group on morpholino uracil (B121893), a critical aspect in the synthesis of morpholino oligonucleotides. Morpholino oligos are synthetic molecules used in antisense therapy and research to modulate gene expression. The DMT group is a crucial protecting group for the 5'-hydroxyl equivalent of the morpholino subunit during solid-phase synthesis. Its efficient and clean removal is paramount for high-yield and high-purity synthesis of the final product.

Introduction to DMT Protection in Morpholino Oligonucleotide Synthesis

The synthesis of morpholino oligonucleotides, like standard DNA and RNA synthesis, relies on the sequential addition of monomeric subunits to a growing chain on a solid support. The 5'-hydroxyl group of the incoming morpholino monomer is protected with a DMT group to prevent self-polymerization and other unwanted side reactions. This acid-labile protecting group is removed at the beginning of each coupling cycle to allow for the addition of the next monomer.

The stability of the DMT group is a double-edged sword. It must be stable enough to withstand the various chemical conditions during the synthesis cycle but labile enough to be removed quickly and efficiently under mild acidic conditions without causing degradation of the growing morpholino oligomer.[1][2][3] The phosphorodiamidate backbone of morpholino oligonucleotides is known to be sensitive to prolonged exposure to acidic conditions, which can lead to backbone hydrolysis and the formation of impurities.[1][2][3]

Qualitative Stability of the DMT Group on Morpholino Uracil

Table 1: Summary of Qualitative Stability of DMT on Morpholino Subunits

| Condition | Stability of DMT Group | Impact on Morpholino Oligomer | Reference |

| Neutral and Basic Conditions | High | Stable | General Oligonucleotide Chemistry |

| Anhydrous Acidic Conditions | Labile | Detritylation occurs | [1][2][3] |

| Aqueous Acidic Conditions | Labile | Detritylation occurs, risk of backbone degradation with prolonged exposure | [1][3] |

| Protic Solvents (e.g., Trifluoroethanol) | Detritylation rate can be controlled | Used in deprotection mixtures to modulate reactivity | [1] |

Acid-Catalyzed Deprotection of DMT-Morpholino Uracil

The removal of the DMT group is an acid-catalyzed reaction that proceeds via the formation of a stable dimethoxytrityl carbocation, which is intensely colored, allowing for the spectrophotometric monitoring of the reaction progress and coupling efficiency.

Deprotection Reagents

A variety of acidic reagents have been employed for the detritylation step in morpholino oligonucleotide synthesis. The choice of reagent and its concentration is a critical parameter that needs to be optimized to ensure complete deprotection while minimizing degradation of the oligomer.

Table 2: Common Reagents for DMT Deprotection in Morpholino Synthesis

| Reagent | Typical Concentration | Solvent | Notes | Reference |

| Trichloroacetic Acid (TCA) | 2-3% | Dichloromethane (B109758) (DCM) | Standard reagent, highly effective but can be aggressive. | General Oligonucleotide Synthesis |

| Dichloroacetic Acid (DCA) | 2-3% | Dichloromethane (DCM) | Milder than TCA, often preferred to reduce depurination in DNA synthesis. | [4] |

| Acetic Acid | - | Trifluoroethanol (TFE) | Used in combination with TFE for controlled deprotection. | [1] |

| Heterocyclic Amine Salts (e.g., 3-chloropyridinium methanesulfonate) | - | Trifluoroethanol-containing solvent | Developed to reduce backbone hydrolysis. | [2][5] |

Experimental Protocols

The following are generalized protocols for the synthesis and deprotection of DMT-protected morpholino uracil, based on established methodologies in oligonucleotide chemistry.

Protocol for Solid-Phase Synthesis of a Morpholino Oligomer Containing Uracil

This protocol outlines a single coupling cycle.

-

Solid Support: Start with a solid support functionalized with the initial morpholino subunit.

-

Deprotection (Detritylation):

-

Wash the support with anhydrous dichloromethane (DCM).

-

Treat the support with a solution of 3% trichloroacetic acid in DCM for 2-3 minutes.

-

Collect the orange-colored effluent containing the DMT cation for spectrophotometric quantification of coupling efficiency (optional).

-

Wash the support thoroughly with DCM to remove all traces of acid.

-

Wash with a neutralizing solution (e.g., 5% diisopropylethylamine in DCM) followed by DCM and then anhydrous acetonitrile (B52724).

-

-

Coupling:

-

Dissolve the DMT-protected morpholino uracil phosphoramidite (B1245037) and an activator (e.g., 5-(ethylthio)-1H-tetrazole) in anhydrous acetonitrile.

-

Pass the solution over the solid support for the recommended coupling time (typically 5-15 minutes).

-

Wash the support with acetonitrile.

-

-

Capping (Optional but Recommended):

-

Treat the support with a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.

-

Wash the support with acetonitrile and DCM.

-

-

Oxidation:

-

Treat the support with an oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

-

Wash the support with acetonitrile.

-

-

Repeat: Repeat the cycle for the addition of the next monomer.

Protocol for Monitoring DMT Deprotection Kinetics using HPLC

This protocol can be used to determine the half-life of the DMT group under specific acidic conditions.

-

Sample Preparation: Dissolve a known concentration of DMT-morpholino uracil monomer in a suitable solvent (e.g., acetonitrile).

-

Reaction Initiation:

-

Prepare a solution of the desired acid at a specific concentration in the same solvent.

-

At time zero, mix the DMT-morpholino uracil solution with the acidic solution.

-

-

Time Points:

-

At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching: Immediately quench the reaction by adding the aliquot to a solution containing a base (e.g., triethylamine) to neutralize the acid.

-

HPLC Analysis:

-

Analyze each quenched sample by reverse-phase HPLC.

-

Use a suitable C18 column and a gradient of acetonitrile in a buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

-

-

Data Analysis:

-

Quantify the peak areas corresponding to the DMT-protected and the deprotected morpholino uracil at each time point.

-

Plot the percentage of remaining DMT-protected morpholino uracil against time.

-

Calculate the half-life (t½) of the deprotection reaction from the resulting decay curve.

-

Visualizations

Chemical Structures and Reactions

Caption: Acid-catalyzed deprotection of DMT-morpholino uracil.

Experimental Workflow for Stability Analysis

References

- 1. US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer - Google Patents [patents.google.com]

- 2. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 3. WO2009064471A1 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 7'-O-DMT-morpholino Uracil and its Role in Morpholino Oligomer Synthesis

This technical guide provides a comprehensive overview of 7'-O-DMT-morpholino uracil (B121893), a key building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are interested in the application of morpholino-based antisense therapies. This document details the physicochemical properties of 7'-O-DMT-morpholino uracil, outlines the experimental protocols for the synthesis of PMOs, and illustrates the underlying chemical workflows.

Physicochemical Properties

This compound is a synthetic nucleoside analog where the ribose sugar is replaced by a morpholino ring.[1] The dimethoxytrityl (DMT) group attached to the 7'-O position serves as a crucial protecting group during the solid-phase synthesis of PMOs.

| Property | Value | Source |

| CAS Number | 1127343-02-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C30H31N3O6 | [1][2][3] |

| Molecular Weight | 529.58 g/mol | [3][4][5] |

| Synonyms | 1-[(2R,6S)-6-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione | [3] |

| Primary Application | Monomer for the synthesis of phosphorodiamidate morpholino oligomers (PMOs) | [2][3][8][9] |

Role in Antisense Technology

This compound is a fundamental component in the synthesis of PMOs, a class of antisense oligonucleotides.[2] PMOs are synthetic molecules that can block the translation of specific messenger RNA (mRNA) transcripts, thereby inhibiting the production of a target protein.[2][8] This mechanism, known as steric blocking, makes PMOs valuable tools in research and as potential therapeutic agents for various diseases, including Duchenne muscular dystrophy.[10] The morpholino backbone of these oligomers provides high specificity, stability against nuclease degradation, and low toxicity.[2]

Experimental Protocol: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

The synthesis of PMOs is typically performed on a solid support using an automated synthesizer. The process involves a series of repeated cycles, with each cycle adding one morpholino monomer to the growing oligomer chain. The following is a generalized protocol for the solid-phase synthesis of PMOs.

Reagents and Solutions

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) for Trityl chemistry.[2]

-

Coupling Solution: Activated morpholino monomer (e.g., this compound phosphoramidite), an activator (e.g., 5-Ethylthio-1H-tetrazole - ETT), and N-ethylmorpholine (NEM) in an appropriate solvent like acetonitrile.

-

Capping Solution (Optional): Acetic anhydride (B1165640) and 1-methylimidazole (B24206) to block unreacted hydroxyl groups.

-

Oxidation/Linkage Formation Solution: An oxidizing agent, such as iodine, in the presence of an amine to form the phosphorodiamidate linkage.

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) to cleave the synthesized PMO from the solid support and remove protecting groups from the nucleobases.[2]

Synthesis Cycle

-

Deblocking (Detritylation): The solid support with the growing oligomer chain is treated with the deblocking solution to remove the DMT protecting group from the 5'-end of the terminal monomer.[2] The release of the orange-colored trityl cation can be monitored to assess the efficiency of the previous coupling step.

-

Coupling: The deprotected solid support is then treated with the coupling solution containing the next activated 7'-O-DMT-morpholino monomer (e.g., uracil, adenine, cytosine, or guanine). The activator facilitates the reaction between the phosphoramidite (B1245037) group of the incoming monomer and the free 5'-hydroxyl group of the growing chain.

-

Capping (Optional): This step is performed to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in the final product.

-

Oxidation/Linkage Formation: The newly formed phosphite (B83602) triester linkage is converted to a stable phosphorodiamidate linkage through treatment with an oxidizing solution.

This four-step cycle is repeated until the desired length of the PMO is achieved.

Post-Synthesis Processing

-

Cleavage and Deprotection: After the final synthesis cycle, the solid support is treated with a cleavage and deprotection solution, typically concentrated aqueous ammonia, at an elevated temperature (e.g., 55°C) for several hours.[2] This step cleaves the PMO from the solid support and removes any remaining protecting groups from the nucleobases.

-

Purification: The crude PMO product is then purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from shorter sequences and other impurities.[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in PMO synthesis and their mechanism of action.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7’-O-DMT-morpholino uracil | 1127343-02-5 | ND180542 [biosynth.com]

- 6. rndmate.com [rndmate.com]

- 7. This compound 1127343-02-5 | MedChemExpress [medchemexpress.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Navigating the Solubility Landscape of 7'-O-DMT-morpholino uracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7'-O-Dimethoxytrityl-morpholino uracil (B121893) (7'-O-DMT-morpholino uracil) is a key protected monomer unit utilized in the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides with significant therapeutic potential. The efficiency of the coupling reactions and the overall success of PMO synthesis are intrinsically linked to the solubility of the constituent monomers in the solvents used during the manufacturing process. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data, this document offers a predictive solubility profile based on its chemical structure and general principles of solute-solvent interactions. Furthermore, it furnishes detailed, standardized experimental protocols for researchers to quantitatively determine the solubility of this compound in various solvents. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of morpholino-based therapeutics.

Introduction to this compound and its Importance

Phosphorodiamidate morpholino oligomers (PMOs) are synthetic analogs of nucleic acids that have garnered significant attention in the field of drug development due to their unique properties. Unlike natural nucleic acids, PMOs possess a neutral backbone of morpholine (B109124) rings linked by phosphorodiamidate groups. This modification confers remarkable resistance to nuclease degradation and reduces off-target effects, making them promising candidates for antisense therapies.

The synthesis of PMOs is a stepwise process, typically performed on a solid support, where protected morpholino monomers are sequentially coupled to a growing oligomer chain. This compound is one such fundamental building block. The dimethoxytrityl (DMT) group, a bulky and lipophilic protecting group, is attached to the 7'-hydroxyl position of the morpholino ring. This DMT group serves two critical functions: it prevents unwanted side reactions during the coupling process and, importantly, it significantly enhances the solubility of the monomer in the organic solvents used in solid-phase synthesis. A thorough understanding of the solubility of this compound is therefore paramount for optimizing synthesis protocols, ensuring high coupling efficiencies, and ultimately, producing high-purity PMOs.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High | The large, nonpolar DMT group is expected to interact favorably with these organic solvents. The polarity of these solvents can also accommodate the morpholino uracil portion of the molecule. DCM is a common solvent used in oligonucleotide synthesis. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The bulky, hydrophobic DMT group will likely limit solubility in highly polar protic solvents like water. While the morpholino uracil part can hydrogen bond, the overall molecule is dominated by the nonpolar DMT group. Solubility is expected to be higher in alcohols compared to water. |

| Nonpolar | Toluene, Hexane | Moderate to Low | The DMT group will have favorable interactions with nonpolar solvents. However, the polarity of the morpholino uracil moiety may limit overall solubility compared to polar aprotic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.01 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Visualization of Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the general workflow for solubility determination and the logical relationship of the compound's structural features to its predicted solubility.

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: A diagram illustrating the influence of the DMT and morpholino uracil moieties on the predicted solubility of the compound.

Conclusion

The solubility of this compound is a critical parameter in the successful synthesis of phosphorodiamidate morpholino oligomers. While precise quantitative data is sparse in the public domain, an understanding of its chemical structure allows for a reliable prediction of its solubility behavior in a range of common laboratory solvents. This technical guide provides a framework for researchers to approach the use of this essential morpholino monomer, offering both a predictive solubility profile and a robust experimental protocol for its quantitative determination. By leveraging this information, scientists and drug development professionals can optimize their synthesis strategies, leading to improved yields and purity of their target PMO-based therapeutics.

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Morpholino Oligonucleotides

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic nucleic acid analogs that have gained significant prominence as antisense therapeutic agents.[1][2] Their unique morpholine (B109124) ring and phosphorodiamidate backbone confer resistance to nucleases and a neutral charge, allowing for high-affinity and specific binding to target mRNA sequences.[1][3] This binding can modulate gene expression, typically by blocking translation or altering pre-mRNA splicing, a mechanism that has led to several FDA-approved drugs for conditions like Duchenne muscular dystrophy.[2][4]

The synthesis of PMOs has traditionally been challenging; however, recent advancements have enabled their assembly on automated DNA synthesizers using solid-phase phosphoramidite (B1245037) chemistry.[5][6] This document provides a detailed protocol for the solid-phase synthesis of morpholino oligonucleotides, focusing on the use of DMT-protected morpholino uracil (B121893) monomers, intended for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The synthesis of morpholino oligonucleotides is a multi-step process that begins with the preparation of activated monomer building blocks and proceeds through automated solid-phase synthesis, followed by cleavage from the support, deprotection, and purification.

Caption: Overall workflow for morpholino oligonucleotide synthesis.

Experimental Protocols

Materials and Reagents

Successful synthesis requires high-quality, anhydrous reagents. Standard phosphoramidite chemistry protocols are adapted for morpholino synthesis.

| Reagent/Material | Purpose | Typical Supplier/Grade |

| Solid Support | Starting point for synthesis | Controlled Pore Glass (CPG) or Polystyrene |

| Morpholino Monomers | Building blocks (A, C, G, T/U) | 5'-DMT-3'-phosphoramidite morpholino monomers |

| Activator | Activates phosphoramidite for coupling | 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI) |

| Deblocking Solution | Removes DMT protecting group | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) |

| Capping Reagents | Blocks unreacted 5'-OH groups | Cap A: Acetic Anhydride; Cap B: N-Methylimidazole |

| Oxidizer/Amination | Forms the phosphorodiamidate linkage | Iodine/water/pyridine for phosphodiester; Iodine/amine for phosphorodiamidate |

| Solvents | Washing and reaction medium | Anhydrous Acetonitrile (B52724) (ACN), Dichloromethane (DCM) |

| Cleavage/Deprotection | Releases oligo and removes protecting groups | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) |

Automated Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer, which executes a series of repetitive chemical steps to elongate the oligonucleotide chain. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Caption: The four-step automated solid-phase synthesis cycle.

Protocol Steps:

-

Setup:

-

Install the appropriate solid support column (e.g., CPG loaded with the first morpholino nucleoside) on the synthesizer.

-

Ensure all reagent bottles are filled with fresh, anhydrous solutions and correctly connected to the synthesizer.

-

Program the synthesis sequence into the instrument's software.

-

-

Step 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The deblocking solution is passed through the column to remove the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group for the next coupling reaction.[7]

-

Duration: 1-2 minutes.

-

Wash: The column is thoroughly washed with anhydrous acetonitrile (ACN) to remove the TCA and the cleaved DMT cation.

-

-

Step 2: Coupling

-

Reagents: 7'-O-DMT-morpholino uracil phosphoramidite, Activator (e.g., ETT).

-

Procedure: The phosphoramidite monomer and the activator are simultaneously delivered to the column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing chain.[1]

-

Duration: Coupling times for morpholino monomers can be longer than for standard DNA synthesis, ranging from 15 to 45 minutes to ensure high efficiency.[1][8]

-

-

Step 3: Capping

-

Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).

-

Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent cycles, minimizing the formation of deletion-mutant sequences.

-

Duration: 1-2 minutes.

-

-

Step 4: Oxidation / Amination

-

Reagents: For PMO synthesis using phosphoramidite chemistry, this step involves an oxidative substitution with an amine.[5] A solution of iodine and a specific amine (e.g., N,N-dimethylamine) in a suitable solvent is used.

-

Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is converted to a stable phosphorodiamidate linkage.

-

Duration: 2-5 minutes.

-

Wash: The column is washed again with ACN to remove residual reagents before initiating the next cycle.

-

The entire cycle is repeated until all monomers in the desired sequence have been added.

Cleavage and Deprotection

After the final synthesis cycle, the full-length oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.[9]

Protocol:

-

Column Removal: Remove the synthesis column from the synthesizer and carefully transfer the solid support (CPG or resin) to a screw-cap vial.

-

Cleavage & Deprotection:

-

Recovery:

-

After cooling, carefully open the vial in a fume hood.

-

Transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Wash the support with a small amount of water and combine the wash with the supernatant.

-

Dry the solution using a centrifugal evaporator.

-

-

Purification: The resulting crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

Quantitative Data Summary

The efficiency and conditions of the synthesis process can be optimized. The following tables summarize typical parameters and performance metrics.

Table 1: Optimized Reagents and Reaction Conditions

| Step | Reagent | Concentration | Time | Notes |

| Deblocking | Trichloroacetic Acid in DCM | 3% (v/v) | 1-2 min | --- |

| Coupling | Morpholino Phosphoramidite | 0.1 M | 15-45 min | Coupling time is critical for high yield.[1] |

| Activator (ETT) | 0.25 M | 15-45 min | --- | |

| Capping | Acetic Anhydride / NMI | 10% in ACN | 1-2 min | --- |

| Amination | Iodine / N,N-dimethylamine | 0.05 M / 2.0 M | 2-5 min | Forms the characteristic phosphorodiamidate linkage.[12] |

| Cleavage | Conc. Ammonium Hydroxide | 28-30% | 12-16 h @ 55°C | Simultaneous cleavage and base deprotection.[1] |

Table 2: Synthesis Performance Metrics

| Parameter | Typical Value | Reference |

| Stepwise Coupling Efficiency | > 98% | [1] |

| Overall Yield (25-mer) | > 20% | [2] |

| Crude Purity | Varies (dependent on length) | --- |

| Final Purity (Post-HPLC) | > 95% | [1] |

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atdbio.com [atdbio.com]

- 8. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Incorporation of 7'-O-DMT-Morpholino Uracil into Antisense Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic antisense oligonucleotides that have garnered significant attention as therapeutic agents for their ability to modulate gene expression.[1] Unlike native nucleic acids, PMOs possess a neutral backbone composed of morpholine (B109124) rings linked by phosphorodiamidate groups, which imparts high specificity, stability against nuclease degradation, and low toxicity.[1][2] PMOs primarily function via a steric-blocking mechanism, binding to target mRNA to inhibit translation or alter pre-mRNA splicing, without inducing RNA degradation by RNase H.[2][3] This unique mode of action has led to the development of FDA-approved drugs for diseases such as Duchenne muscular dystrophy.[2]

The solid-phase synthesis of PMOs is a well-established method that allows for the sequential addition of morpholino monomers to a growing oligomer chain on a solid support.[1] This document provides detailed protocols for the incorporation of 7'-O-DMT-morpholino uracil (B121893), a key building block, into antisense oligonucleotides. The dimethoxytrityl (DMT) group is a crucial acid-labile protecting group for the 7'-hydroxyl function of the morpholino monomer, enabling controlled, stepwise synthesis.

Experimental Protocols

Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis of PMOs is typically performed on an automated DNA/RNA synthesizer and involves a repeated cycle of four main steps: deblocking, coupling, capping (optional), and oxidation.[1] The following protocols are based on established chemistries and can be adapted for various synthesis scales.

1. Reagents and Solutions

| Reagent/Solution | Composition | Purpose |

| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) | Removal of the 7'-O-DMT protecting group.[1] |

| Coupling Solution | Activated 7'-O-DMT-morpholino uracil monomer, Activator (e.g., Ethylthiotetrazole - ETT), and N-ethylmorpholine (NEM) in Acetonitrile (CH3CN) or N-methyl-2-pyrrolidone (NMP) | Coupling of the activated monomer to the growing oligo chain.[1][4] |

| Capping Solution | Acetic Anhydride (Ac2O) and N,N-Diisopropylethylamine (DIPEA) in the synthesis solvent | To block any unreacted free amines on the growing chain and prevent the formation of deletion mutants.[4] |

| Oxidation Solution | Iodine (I2) in a suitable solvent | Oxidation of the phosphorodiamidate linkage. |

| Cleavage and Deprotection Solution | Concentrated aqueous ammonia (B1221849) | Cleavage of the completed oligo from the solid support and removal of base-protecting groups.[1] |

2. Synthesis Cycle

The solid-phase synthesis cycle is repeated for each monomer to be added to the sequence.

-

Step 1: Deblocking

-

The solid support with the growing oligonucleotide chain is washed with dichloromethane (DCM).

-

The support is treated with the Deblocking Solution (3% TCA in DCM) for approximately 1-5 minutes to remove the DMT group from the 7'-hydroxyl of the terminal morpholino monomer.[1] This step is repeated 2-4 times to ensure complete deprotection.[1]

-

The support is thoroughly washed with the coupling solvent to neutralize and remove residual acid.

-

-

Step 2: Coupling

-

The Coupling Solution is prepared by mixing the this compound phosphoramidite (B1245037) (typically 3 equivalents), an activator like ETT (6 equivalents), and NEM (6 equivalents) in the chosen solvent (acetonitrile or NMP).[4]

-

The Coupling Solution is added to the solid support, and the reaction is allowed to proceed for a set time (e.g., 15-45 minutes).[4] The coupling efficiency is critical and is often monitored.

-

-

Step 3: Capping (Optional but Recommended)

-

After coupling, the support is washed, and the Capping Solution is added.

-

This step acetylates any unreacted 5'-amino groups, preventing them from participating in subsequent coupling steps and minimizing the formation of (n-1) shortmer impurities.[4]

-

-

Step 4: Oxidation

-

The support is washed, and the Oxidation Solution is added to convert the newly formed phosphorodiamidite linkage to the stable phosphorodiamidate linkage.

-

This four-step cycle is repeated until the desired full-length morpholino oligonucleotide is synthesized.

3. Cleavage and Deprotection

-

After the final synthesis cycle, the solid support is washed with DCM and dried.

-

The support is transferred to a sealed vial, and the Cleavage and Deprotection Solution (concentrated aqueous ammonia) is added.[1]

-

The vial is heated at 55°C for approximately 16 hours to cleave the oligonucleotide from the support and remove any protecting groups from the nucleobases.[1]

-

The solution is then filtered to remove the solid support, and the ammonia is evaporated to yield the crude PMO.[1]

Purification and Characterization

1. Purification by High-Performance Liquid Chromatography (HPLC)

-

Anion-Exchange (AEX) HPLC: This is an effective method for purifying morpholinos. Under basic conditions, the guanine (B1146940) and thymine/uracil bases become deprotonated, imparting a net negative charge that allows for separation on an AEX column.[2] Impurities with different charge characteristics, such as truncated sequences (n-1mers) missing a G or T/U, can be resolved from the full-length product.[2]

-

Reverse-Phase (RP) HPLC: While resolution may not be as high as AEX for morpholinos, RP-HPLC can be used for analysis and purification, especially for DMT-on purification where the hydrophobic DMT group aids in separation.[5][6]

Protocol for AEX-HPLC Purification:

-

Dissolve the crude PMO in a suitable buffer.

-

Inject the sample onto an AEX-HPLC column.

-

Elute the PMO using a salt and pH gradient.

-

Monitor the elution profile at 260 nm.

-

Collect the fractions containing the pure PMO.

-

Desalt the collected fractions and lyophilize to obtain the final product.

2. Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified PMO, verifying that the correct sequence has been synthesized.

-

UV-Vis Spectrophotometry: The concentration of the purified PMO is determined by measuring its absorbance at 260 nm.

Data Presentation

The efficiency of the synthesis and the purity of the final product are critical parameters. The following tables summarize typical quantitative data for morpholino oligonucleotide synthesis.

Table 1: Synthesis Efficiency and Yield

| Parameter | Typical Value | Notes |

| Average Coupling Efficiency | >98% - 99% | Determined by colorimetric assay of the released trityl cation after each coupling step.[2][7] |

| Overall Yield (25-mer) | 50% - 70% (crude) | The overall yield depends on the length of the oligonucleotide and the efficiency of each synthesis cycle.[1] |

| Overall Yield (30-mer) | >20% (pure) | For longer oligonucleotides, the overall yield is lower but can be optimized.[8][9] |

Table 2: Purity of Morpholino Oligonucleotides

| Parameter | Typical Value | Method |

| Purity after HPLC | >90% | Anion-Exchange HPLC is a common and effective method for achieving high purity.[2] |

| Full-Length Product vs. Impurities | Major peak corresponds to the full-length product | HPLC and Mass Spectrometry are used to identify and quantify the full-length product versus impurities like (n-1) shortmers. |

Visualizations

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of morpholino oligonucleotides.

Mechanism of Action: Splice Modification

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. gene-tools.com [gene-tools.com]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

Application Notes and Protocols for Automated DNA Synthesizer Conditions for Morpholino Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the automated synthesis of phosphorodiamidate Morpholino oligonucleotides (PMOs) on a standard DNA synthesizer. The following sections outline the necessary reagents, step-by-step synthesis cycle, cleavage and deprotection procedures, and purification methods.

Overview of Automated Morpholino Synthesis

Morpholinos are synthetic nucleic acid analogs that can be used to modulate gene expression by sterically blocking translation or splicing of target mRNA.[1][2] Their neutral backbone, composed of methylenemorpholine rings linked by phosphorodiamidate groups, imparts high specificity and stability in biological systems.[2][3] The solid-phase synthesis of Morpholinos can be efficiently automated on commercially available DNA synthesizers using phosphoramidite (B1245037) chemistry adapted for Morpholino monomers.[4][5] The synthesis cycle involves four key steps: deblocking, coupling, (optional) capping, and oxidation.

Reagents and Solutions

Proper preparation of reagents is critical for successful Morpholino synthesis. All solvents should be anhydrous and all liquid handling should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Composition | Preparation Instructions | Storage |

| Morpholino Monomers | Trityl-protected Morpholino phosphoramidites (A, C, G, T) | Dissolve in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.[5] Note: Trityl-protected monomers may have lower solubility (e.g., 0.05 M in acetonitrile).[4][6] | Store under inert gas at 2-8°C. Use within one week of preparation. |

| Deblocking Solution (CYPTFA) | 3-cyanopyridine, Trifluoroacetic acid (TFA), Trifluoroethanol (TFE), Dichloromethane (DCM) | Prepare a solution of 300 mg of 3-cyanopyridine, 150 µL TFA, and 3.5 mL TFE in 15 mL dry DCM.[4][7] Alternatively, a solution of 2% 3-Cyanopyridinium trifluoroacetate (B77799) (w/v) and 0.9% ethanol (B145695) (v/v) in 20% trifluoroethanol/DCM (v/v) can be used.[8] | Prepare fresh daily. |

| Coupling Solution | 5-Ethylthio-1H-tetrazole (ETT) and N-Ethylmorpholine (NEM) in Acetonitrile | Prepare a 0.45 M solution of ETT in anhydrous acetonitrile. Prepare a separate solution of N-Ethylmorpholine. The synthesizer will deliver these along with the monomer solution. For manual preparation, a mixture of the active monomer (3 equivalents), ETT (6 equivalents), and NEM (6 equivalents) is used.[4][5] | Store under inert gas at room temperature. |

| Capping Solution A | Acetic Anhydride/Tetrahydrofuran (THF)/Pyridine | Use standard DNA synthesis capping reagents. A common formulation is a 1:1 mixture of 10% Acetic Anhydride in Acetonitrile and 10% N,N-Diisopropylethylamine (DIPEA) in Acetonitrile.[5] | Store according to manufacturer's instructions. |

| Capping Solution B | N-Methylimidazole (NMI)/THF | Use standard DNA synthesis capping reagents. | Store according to manufacturer's instructions. |

| Oxidation Solution | Iodine in THF/Water/Pyridine | Use standard DNA synthesis oxidation solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).[5] | Store according to manufacturer's instructions. |

| Washing Solution | Anhydrous Acetonitrile | Use directly from a bottle attached to the synthesizer. | Store at room temperature. |

| Cleavage and Deprotection Solution | Concentrated Aqueous Ammonia (B1221849) (28-30%) or AMA (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) | Use directly from the supplier.[4][9][10] | Store at 2-8°C. |

Automated Synthesis Protocol

The following protocol is a generalized cycle for automated Morpholino synthesis on a solid support (e.g., Controlled Pore Glass - CPG). The specific volumes and wait times may need to be optimized for different synthesizer models.

Table 2: Automated Morpholino Synthesis Cycle Parameters

| Step | Reagent/Solution | Duration | Purpose |

| 1. Deblocking | CYPTFA Solution | 5 x 1 minute | Removal of the trityl protecting group from the 5'-end of the growing chain.[4] |

| 2. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of deblocking solution and byproducts. |

| 3. Coupling | Morpholino Monomer + ETT + NEM | 3 x 15 minutes (45 minutes total) | Addition of the next Morpholino monomer to the growing chain.[4] |

| 4. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of excess monomer and coupling reagents. |

| 5. Capping (Optional) | Capping Solution A + Capping Solution B | 5 x 1 minute | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.[4] |

| 6. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of capping reagents. |

| 7. Oxidation | Iodine Solution | 2-3 minutes | Oxidation of the phosphite (B83602) triester to the stable phosphorodiamidate linkage. |

| 8. Wash | Anhydrous Acetonitrile | 3-5 cycles | Removal of oxidation solution. |

This cycle is repeated for each monomer to be added to the sequence.

Experimental Workflows and Signaling Pathways

Automated Morpholino Synthesis Workflow

The overall workflow for automated Morpholino synthesis, from reagent preparation to the final purified product, is depicted below.

Mechanism of Action: Steric Blockade of Translation

Morpholinos primarily function through a steric-blocking mechanism. By binding to a complementary sequence on an mRNA molecule, they can physically obstruct the assembly of the ribosomal machinery, thereby inhibiting protein translation.[1][2] This is a key mechanism for achieving gene knockdown in research and therapeutic applications.

Application Example: Targeting the Nodal Signaling Pathway in Zebrafish

The Nodal signaling pathway is crucial for early embryonic development, including mesoderm and endoderm formation.[1][11] Morpholinos are frequently used in zebrafish models to knock down key components of this pathway to study their function.

Post-Synthesis Cleavage and Deprotection

After synthesis, the Morpholino oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases must be removed.

Protocol for Cleavage and Deprotection

-

Transfer the solid support (e.g., CPG) containing the synthesized Morpholino to a 2 mL screw-cap tube.

-

Add 1-2 mL of concentrated aqueous ammonia (28-30%) or AMA solution to the tube.[4][9][10]

-

Seal the tube tightly and place it in a heating block or oven at 55°C for 16 hours.[4] For T-rich oligomers, cleavage can be performed at room temperature.[4]

-

After incubation, allow the tube to cool to room temperature.

-

Carefully open the tube in a fume hood and transfer the ammonia solution containing the cleaved Morpholino to a new microcentrifuge tube.

-

Centrifuge the tube to pellet any remaining solid support particles.

-

Transfer the supernatant to a new tube and dry the Morpholino oligo using a centrifugal vacuum evaporator.

-

The dried pellet contains the crude Morpholino oligonucleotide, which can be resuspended in nuclease-free water for purification.

Purification

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying Morpholino oligonucleotides to achieve high purity for research and therapeutic applications.[12] Due to their neutral backbone, anion-exchange chromatography under basic conditions is an effective method.[12]

Anion-Exchange HPLC Protocol

Table 3: Anion-Exchange HPLC Parameters for Morpholino Purification

| Parameter | Condition |

| Column | Strong anion-exchange column (e.g., TSKgel SuperQ-5PW)[12] |

| Mobile Phase A | 20 mM NaOH in nuclease-free water |

| Mobile Phase B | 20 mM NaOH, 1 M NaCl in nuclease-free water |

| Gradient | 0-100% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Sample Preparation | Resuspend the crude Morpholino pellet in Mobile Phase A. |

Procedure:

-

Equilibrate the HPLC system with Mobile Phase A.

-

Inject the resuspended Morpholino sample onto the column.

-

Run the gradient as specified in Table 3.

-

Collect the fractions corresponding to the major peak, which represents the full-length Morpholino oligo.

-

Desalt the collected fractions using a solid-phase extraction cartridge.[12]

-

Lyophilize the desalted fractions to obtain the purified Morpholino as a white solid.[12]

Quality Control

The purity and identity of the final Morpholino oligonucleotide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass should be calculated and compared with the observed mass. Purity can be further assessed by analytical HPLC. For most applications, a purity of >90% is recommended.[12]

References

- 1. Nodal Signaling Activates Differentiation Genes During Zebrafish Gastrulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Nodal signaling propagation by receptor interactions and positive feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gene-tools.com [gene-tools.com]

Application Notes and Protocols for Cleavage and Deprotection of Morpholino-Containing Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate morpholino oligonucleotides (PMOs), or morpholinos, are a class of synthetic nucleic acid analogs that have become invaluable tools in molecular biology and are emerging as promising therapeutic agents. Their unique charge-neutral backbone, composed of morpholine (B109124) rings linked by phosphorodiamidate moieties, confers exceptional stability against nucleases, high target binding affinity, and low toxicity.

Following solid-phase synthesis, the crucial final steps involve the cleavage of the morpholino oligomer from the solid support and the removal of protecting groups from the nucleobases. The efficiency of these cleavage and deprotection steps directly impacts the yield and purity of the final product, which is critical for their use in research and therapeutic applications. This document provides detailed protocols for the most common cleavage and deprotection methods, a summary of quantitative data for comparison, and workflows to guide researchers in obtaining high-quality morpholino oligonucleotides.

Cleavage and Deprotection Methods

The choice of cleavage and deprotection method depends on the stability of the nucleobase protecting groups and any modifications on the morpholino oligonucleotide. The two most prevalent methods involve the use of concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Standard Deprotection with Concentrated Ammonium Hydroxide

This is the most traditional and widely used method for the cleavage and deprotection of standard oligonucleotides and is also applicable to morpholinos.

Experimental Protocol:

-

Preparation: After completion of the solid-phase synthesis, wash the solid support-bound morpholino oligonucleotide with dichloromethane (B109758) (DCM) and dry the support thoroughly under a stream of inert gas (e.g., argon or nitrogen) or under vacuum.

-

Cleavage and Deprotection:

-

Transfer the dried solid support to a 2 mL screw-cap vial with a PTFE-lined cap.

-

Add 1.5 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃ in water) to the vial, ensuring the support is completely submerged.

-

Tightly seal the vial.

-

Incubate the vial at 55°C for 16 hours.

-

-

Work-up:

-

Allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood.

-

Filter the solution to remove the solid support. A syringe filter (0.45 µm) can be used.

-

Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the filtrate.

-

Evaporate the combined solution to dryness in a vacuum concentrator.

-

-

Resuspension: Resuspend the resulting crude morpholino oligonucleotide pellet in an appropriate buffer for purification and analysis (e.g., sterile water or HPLC mobile phase A).

UltraFAST Deprotection with Ammonium Hydroxide/Methylamine (AMA)

The use of an AMA solution significantly reduces the deprotection time. This method is particularly advantageous for high-throughput synthesis. Note: This method requires the use of acetyl (Ac)-protected cytosine (dC) to prevent transamination.

Experimental Protocol:

-

Preparation: Follow the same preparation steps as for the standard ammonium hydroxide method (wash and dry the solid support).

-

AMA Solution Preparation: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.

-

Cleavage and Deprotection:

-

Transfer the dried solid support to a 2 mL screw-cap vial.

-

Add 1.5 mL of the freshly prepared AMA solution to the vial.

-

Tightly seal the vial.

-

Incubate the vial at 65°C for 10-15 minutes.

-

-

Work-up:

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant containing the cleaved and deprotected morpholino oligonucleotide to a new microcentrifuge tube.

-

Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

-

Dry the combined solution in a vacuum concentrator.

-

-

Resuspension: Resuspend the crude morpholino oligonucleotide in a suitable buffer for subsequent purification and analysis.

Quantitative Data Summary

The following table summarizes available quantitative data for different cleavage and deprotection conditions. It is important to note that yields and purity can be sequence-dependent and may require optimization for specific morpholino oligonucleotides.

| Method | Reagent(s) | Temperature (°C) | Time | Crude Yield (%) | Purity (%) | Notes |

| Standard | Concentrated Aqueous Ammonium Hydroxide | 55 | 16 hours | 51 (for a 25-mer PMO) | >90 (after HPLC) | A widely used and reliable method. |

| UltraFAST | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65 | 10-15 minutes | Generally high | >95 (after HPLC) | Significantly reduces deprotection time; requires Ac-dC. |

Experimental Workflows

Cleavage and Deprotection Workflow

Caption: Workflow for the cleavage and deprotection of morpholino oligonucleotides.

Purification and Analysis Workflow

Caption: General workflow for the purification and analysis of morpholino oligonucleotides.

Purification and Analysis Protocols

Anion-Exchange HPLC Purification

Anion-exchange (AEX) HPLC is an effective method for purifying morpholinos by separating them based on the net negative charge imparted by the deprotonation of guanine (B1146940) and thymine (B56734) bases under basic conditions.

Experimental Protocol:

-

Mobile Phase Preparation:

-

Buffer A: 20 mM Tris-HCl, pH 9.0

-

Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 9.0

-

-

Column: A suitable anion-exchange column (e.g., quaternary alkylammonium packing).

-

Gradient:

-

0-5 min: 0% B

-

5-45 min: 0-100% B (linear gradient)

-

45-50 min: 100% B

-

50-55 min: 100-0% B

-

55-60 min: 0% B

-

-

Procedure:

-

Equilibrate the column with Buffer A.

-

Dissolve the crude morpholino in Buffer A and inject it onto the column.

-

Run the gradient and monitor the elution at 260 nm.

-

Collect the fractions corresponding to the main peak.

-

Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction).

-

Lyophilize the desalted product to obtain a white solid.

-

MALDI-TOF Mass Spectrometry Analysis

MALDI-TOF mass spectrometry is a rapid and sensitive technique for determining the molecular weight of the purified morpholino oligonucleotide, thereby confirming its identity and assessing its purity.

Experimental Protocol:

-

Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in 50% acetonitrile/0.1% trifluoroacetic acid.

-

Sample Preparation:

-

Dissolve the purified morpholino oligonucleotide in sterile water to a concentration of approximately 10 pmol/µL.

-

On a MALDI target plate, spot 1 µL of the matrix solution.

-

Immediately add 1 µL of the morpholino solution to the matrix spot and mix gently with the pipette tip.

-

Allow the spot to air dry completely.

-

-

Data Acquisition:

-

Analyze the sample in a MALDI-TOF mass spectrometer using a positive or negative ion linear mode.

-

Acquire spectra over an appropriate mass range for the expected molecular weight of the morpholino.

-

-

Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the morpholino oligonucleotide.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Crude Product | Incomplete cleavage from the solid support. | - Ensure the solid support is fully submerged in the cleavage reagent.- Extend the incubation time or slightly increase the temperature. |

| Degradation of the oligonucleotide during deprotection. | - For sensitive modifications, consider milder deprotection conditions.- Ensure the deprotection reagents are fresh. | |

| Incomplete Deprotection | Insufficient incubation time or temperature. | - Increase the incubation time or temperature within the recommended range.- Ensure the deprotection solution is fresh and at the correct concentration. |

| Inefficient mixing. | - Gently agitate the vial during incubation. | |

| Poor Purity on HPLC | Incomplete capping during synthesis leading to n-1 sequences. | - Optimize the capping step during solid-phase synthesis. |

| Co-elution of impurities. | - Optimize the HPLC gradient for better separation. | |

| No or Weak Signal in MALDI-TOF MS | Poor co-crystallization with the matrix. | - Try a different matrix or optimize the sample-to-matrix ratio.- Ensure the sample is desalted properly. |

| Low concentration of the oligonucleotide. | - Increase the concentration of the sample spotted on the target. |

By following these detailed protocols and considering the provided quantitative data and troubleshooting guide, researchers can effectively perform the critical steps of cleavage and deprotection to obtain high-quality morpholino-containing oligonucleotides for their research and development needs.

Application Note: High-Purity Morpholino Oligonucleotide Purification using Ion-Pair Reverse-Phase HPLC

Audience: Researchers, scientists, and drug development professionals.